molecular formula C22H41NaO2 B12317921 13-Docosenoic acid, sodium salt

13-Docosenoic acid, sodium salt

カタログ番号: B12317921
分子量: 360.5 g/mol
InChIキー: POZWVHISDXHZLV-RRABGKBLSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

13-Docosenoic acid, sodium salt is a useful research compound. Its molecular formula is C22H41NaO2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 13-Docosenoic acid, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Docosenoic acid, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H41NaO2

分子量

360.5 g/mol

IUPAC名

sodium;(E)-docos-13-enoate

InChI

InChI=1S/C22H42O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9+;

InChIキー

POZWVHISDXHZLV-RRABGKBLSA-M

異性体SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)[O-].[Na+]

正規SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[Na+]

製品の起源

United States

Foundational & Exploratory

CAS 14488-85-8 sodium erucate chemical safety and handling data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Use of Sodium Erucate (CAS 14488-85-8)

Introduction

Sodium erucate (CAS 14488-85-8), the sodium salt of erucic acid, is a long-chain monounsaturated fatty acid salt.[1][2] Its unique properties make it a compound of interest in various research and development applications, including its use as a surfactant, in the formulation of personal care products, and in advanced drug delivery systems. As its use in sophisticated applications grows, it is imperative for researchers, scientists, and drug development professionals to have a comprehensive understanding of its safety profile and handling requirements.

This guide provides an in-depth technical overview of the chemical safety and handling protocols for sodium erucate. Moving beyond a simple recitation of data, this document explains the rationale behind safety procedures, equipping laboratory personnel with the knowledge to manage this chemical responsibly and effectively. The information herein is synthesized from safety data sheets, regulatory information, and chemical databases to ensure a trustworthy and authoritative resource.

Chemical Identification and Physical Properties

A foundational aspect of chemical safety is the correct identification and understanding of a substance's physical properties. These characteristics influence its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

PropertyDataSource(s)
CAS Number 14488-85-8[1][2]
IUPAC Name Sodium (13Z)-docos-13-enoate[3]
Synonyms Erucic Acid Sodium Salt, Sodium cis-13-Docosenoate[1][2][4]
Molecular Formula C₂₂H₄₁NaO₂[1][2]
Molecular Weight 360.6 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 28 - 32 °C (82 - 90 °F)
Solubility Slightly soluble in ethanol.[1][4] Soluble in water (>73 mg/mL).[5][1][4][5]
Stability Stable under recommended storage conditions. Stable for ≥4 years at -20°C.[1][4][5]

Hazard Identification and GHS Classification

The hazard classification for sodium erucate varies across suppliers, with some classifying it as non-hazardous.[6][7][8] However, for the assurance of maximum laboratory safety, this guide adopts the more stringent GHS classification provided by comprehensive safety data sheets, which identifies specific health hazards. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by your supplier and to operate under the assumption of the highest potential hazard.

GHS_Hazards cluster_0 Exclamation Mark pictograms GHS Pictograms p1 GHS07 hazards Skin Irritation (Cat. 2) Eye Irritation (Cat. 2A) Respiratory Irritation (STOT SE 3) p1->hazards:h1_1 H315: Causes skin irritation p1->hazards:h1_2 H319: Causes serious eye irritation p1->hazards:h1_3 H335: May cause respiratory irritation PPE_Selection cluster_ppe Required PPE start Task Assessment: Handling Sodium Erucate lab_coat Lab Coat (Full-length pants, closed-toe shoes) gloves Nitrile Gloves goggles Safety Goggles (ANSI Approved) decision_solid Handling Solid Form? start->decision_solid Evaluate Task decision_splash Risk of Splash or Solution Handling? decision_solid->decision_splash No respirator Add N95/P1 Dust Mask decision_solid->respirator Yes (significant dust potential) face_shield Add Face Shield decision_splash->face_shield Yes end_point Proceed with Task decision_splash->end_point No respirator->decision_splash face_shield->end_point

Caption: PPE Selection Workflow for Sodium Erucate.

Standard Operating Procedures (SOPs)

These protocols provide a self-validating system for common laboratory tasks involving sodium erucate.

SOP for Handling Solid Sodium Erucate

Objective: To safely weigh and transfer solid sodium erucate while minimizing dust generation.

  • Preparation: Don all required PPE as determined by the PPE Selection Workflow. Ensure the chemical fume hood (if required) is operational and the work area is clean.

  • Weighing: Use a weigh boat or glassine paper on an analytical balance. If not in a fume hood, perform the transfer slowly and close to the bench surface to minimize airborne dust.

  • Transfer: Gently tap the solid from the weigh boat into the receiving vessel. Avoid pouring from a height. Use an anti-static brush or spatula if necessary.

  • Cleanup: Immediately clean any minor spills on the balance and benchtop with a damp cloth. Dispose of contaminated weigh boats and wipes as solid chemical waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves. [5]

SOP for Preparing Solutions

Objective: To safely dissolve solid sodium erucate in a solvent.

  • Preparation: Don all required PPE, including a face shield due to the risk of splashing. Perform this procedure in a well-ventilated area or a fume hood.

  • Measure Solvent: Measure the required volume of the desired solvent (e.g., deionized water, ethanol) into an appropriate beaker or flask.

  • Addition of Solid: Place the vessel on a magnetic stir plate and add a stir bar. While stirring, slowly add the pre-weighed sodium erucate to the vortex of the solvent. This gradual addition prevents clumping and minimizes splashing.

  • Dissolution: Cover the vessel (e.g., with a watch glass) to prevent aerosols from escaping. Continue stirring until the solid is fully dissolved. Gentle heating may be applied if the solvent's properties permit, but this must be done with caution in a fume hood.

  • Transfer & Storage: Once dissolved, transfer the solution to a clearly labeled, sealed storage container.

  • Cleanup: Rinse all glassware thoroughly. Wash hands thoroughly with soap and water after the procedure.

Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures

The following first-aid procedures should be initiated immediately while seeking professional medical attention.

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][9][10]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15-20 minutes. If skin irritation occurs, seek medical attention.[9][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[9][11]
Ingestion Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9][11]
Accidental Release / Spill Cleanup

For small, manageable laboratory spills:

Spill_Response start Spill Detected alert Alert others in the lab start->alert assess Assess spill size and risk alert->assess evacuate Evacuate and Call Emergency Services assess->evacuate Large or Unmanageable ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) assess->ppe Small and Manageable contain Cover spill with absorbent material (e.g., sand, vermiculite) Do NOT use water. ppe->contain collect Gently sweep solid into a waste container without creating dust contain->collect decontaminate Clean spill area with a damp cloth collect->decontaminate dispose Seal and label waste container. Dispose as hazardous waste. decontaminate->dispose

Caption: Small-Scale Spill Response Workflow.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). [5][12]* Unsuitable Extinguishing Media: Do not use a direct water jet, as this can scatter the material and spread the fire. [12]* Specific Hazards: Thermal decomposition can produce irritating gases and toxic vapors, including carbon oxides and sodium oxides. [5][13]As a fine powder, it may form explosive mixtures with air in the presence of an ignition source. [13]* Protective Equipment: Firefighters should wear standard protective equipment and a self-contained breathing apparatus (SCBA). [12]

Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage
  • Container: Keep in a tightly closed, properly labeled container. [9]* Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [5][9]For long-term stability, storage at -20°C (in a freezer) is recommended. [2][4]* Atmosphere: Some suppliers recommend storing under an inert gas, as the material may be air-sensitive. [9]

Waste Disposal
  • All waste materials, including contaminated PPE and cleanup supplies, must be disposed of as hazardous chemical waste.

  • Collect waste in sealed, properly labeled containers. [14]* Do not mix with other waste streams. * Disposal must be carried out by a licensed waste disposal company in strict accordance with all federal, state, and local regulations. Never dispose of sodium erucate down the drain. [5][14]

Toxicological Profile

While a comprehensive toxicological profile for sodium erucate is not thoroughly established, the available data points to its primary hazards being irritation. * Acute Toxicity: Specific LD50 data for sodium erucate is not readily available. However, related compounds suggest low acute oral toxicity. [13]* Irritation: It is classified as a skin, eye, and respiratory tract irritant. This is the primary health concern during laboratory handling.

  • Chronic Effects & Context: The parent compound, erucic acid, was associated with myocardial lipidosis in animal studies at high doses in the 1970s. [1][15]However, an association between dietary consumption of erucic acid and heart disease in humans has not been established. [15]This information is primarily for contextual awareness and does not directly impact the acute handling risks in a laboratory setting.

Conclusion

Sodium erucate (CAS 14488-85-8) is a valuable compound for research and development. While it does not present extreme acute toxicity, it must be handled with care as a known skin, eye, and respiratory irritant. The cornerstone of its safe use lies in a combination of robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established standard operating procedures. By understanding the rationale behind these safety measures, researchers can confidently and safely incorporate sodium erucate into their work, fostering a culture of safety and scientific integrity.

References

  • Vertex AI Search. (n.d.). Fire-fighting measures.
  • University of California, Merced. (2012, October 19). Standard Operating Procedure: Sodium.
  • Fisher Scientific. (2015, January 6). Safety Data Sheet.
  • Inxight Drugs. (n.d.). SODIUM ERUCATE.
  • Cayman Chemical. (n.d.). 13(Z)-Docosenoic Acid (sodium salt).
  • Larodan Research Grade Lipids. (n.d.). Sodium Erucate | CAS 14488-85-8.
  • Cayman Chemical. (2025, February 13). 13(Z)-Docosenoic Acid (sodium salt) - PRODUCT INFORMATION.
  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Poison Control. (n.d.). First aid: Act fast!.
  • PubChem. (n.d.). Erucate.
  • TCI Chemicals. (2025, June 16). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • Santa Cruz Biotechnology, Inc. (2024, March 14). Safety data sheet.
  • University of California, Davis. (2016, November 10). Acutely Toxic Solids and Liquids.
  • Spectrum Chemical. (2022, February 7). SAFETY DATA SHEET.

Sources

A Comparative Analysis of Sodium Erucate and Sodium Oleate: An In-depth Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolving Landscape of Anionic Surfactants

In the realm of formulation science, the selection of an appropriate surfactant is paramount to achieving desired product performance and stability. Among the myriad of choices, anionic surfactants derived from fatty acids have long been a cornerstone. Sodium oleate (C18:1), derived from the ubiquitous oleic acid, is a well-established and thoroughly characterized surfactant. However, the increasing demand for novel excipients with unique properties has led to the exploration of lesser-known counterparts. This technical guide provides a comprehensive comparison of the surfactant properties of sodium erucate (C22:1), a longer-chain unsaturated carboxylate, with those of the industry-standard sodium oleate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two molecules and to leverage those differences in their formulation strategies.

Molecular Architecture: The Foundation of Functionality

At the heart of their differing surfactant properties lies the fundamental distinction in their molecular structures. Both sodium erucate and sodium oleate are sodium salts of monounsaturated fatty acids, rendering them anionic surfactants.[1] The key differentiator is the length of their hydrophobic alkyl chains.

  • Sodium Oleate: Possesses an 18-carbon chain with a single cis double bond at the C9 position. Its chemical formula is C₁₈H₃₃NaO₂.[2]

  • Sodium Erucate: Features a longer 22-carbon chain with a single cis double bond at the C13 position. Its chemical formula is C₂₂H₄₁NaO₂.

This seemingly subtle difference of four additional carbons in the hydrophobic tail of sodium erucate profoundly influences its physicochemical behavior in aqueous solutions, impacting everything from its solubility and micellization to its interfacial activity and performance in complex formulations.

Core Surfactant Properties: A Head-to-Head Comparison

A thorough understanding of the core surfactant properties is essential for predicting their performance. While extensive data exists for sodium oleate, the characterization of sodium erucate is an area of ongoing research. This section presents a comparative overview based on available literature and theoretical considerations.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[3] It is a critical parameter that dictates the onset of many surfactant-driven phenomena, such as solubilization and detergency.

  • Sodium Oleate: The CMC of sodium oleate has been reported to be approximately 0.33 g/L. This value can be influenced by factors such as temperature, pH, and the presence of electrolytes.[4]

  • Sodium Erucate: Generally, for a homologous series of surfactants, increasing the length of the hydrophobic chain leads to a decrease in the CMC.[5] This is because the longer chain provides a greater driving force for the molecules to escape the aqueous environment and aggregate. Therefore, it is anticipated that sodium erucate will exhibit a lower CMC than sodium oleate . This suggests that sodium erucate can achieve its maximum surface activity at a lower concentration, which could be advantageous in formulations where minimizing surfactant concentration is desirable.

Surface Tension Reduction

A primary function of surfactants is to reduce the surface tension of a liquid. The efficiency of a surfactant is often judged by its ability to lower surface tension at and above its CMC.

  • Sodium Oleate: Aqueous solutions of sodium oleate significantly reduce the surface tension of water. The surface tension decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6]

  • Sodium Erucate: Comparative studies on derivatives of C22 and C18 unsaturated fatty acids have shown that the longer C22 chain imparts a lower surface tension to foams.[7][8] This is attributed to the more efficient packing of the longer hydrophobic tails at the air-water interface, leading to a greater disruption of the cohesive forces between water molecules. Thus, sodium erucate is expected to be more effective at reducing surface tension than sodium oleate .

Krafft Temperature (Tₖ)

The Krafft temperature is the minimum temperature at which a surfactant's solubility equals its CMC, allowing for the formation of micelles.[5] Below the Krafft point, the surfactant exists predominantly as crystalline hydrates with limited solubility.

  • Sodium Oleate: The Krafft point of sodium oleate is influenced by its purity and the presence of other fatty acid salts.

  • Sodium Erucate: Increasing the length of the alkyl chain in a surfactant series generally leads to an increase in the Krafft temperature.[5] This is due to stronger van der Waals interactions between the longer hydrophobic tails, which favors the crystalline state. Consequently, sodium erucate is expected to have a higher Krafft temperature than sodium oleate . This implies that sodium erucate may have lower solubility at room temperature and may require heating to facilitate its dissolution and micellization.

Table 1: Comparative Summary of Core Surfactant Properties
PropertySodium Oleate (C18:1)Sodium Erucate (C22:1) - PredictedRationale for Prediction
Molecular Weight 304.44 g/mol [9]361.56 g/mol Longer alkyl chain
Critical Micelle Concentration (CMC) HigherLowerIncreased hydrophobicity drives micellization at lower concentrations.
Surface Tension at CMC HigherLowerMore efficient packing of the longer hydrophobic tail at the interface.[7][8]
Krafft Temperature LowerHigherStronger van der Waals forces between longer alkyl chains favor the crystalline state.[5]

Performance in Formulation: Foaming and Emulsification

The practical utility of a surfactant is ultimately determined by its performance in applications such as foaming and emulsification.

Foaming Properties

The ability to generate and stabilize foam is a key attribute for surfactants in many applications, from personal care products to industrial processes.

  • Sodium Oleate: It is known to be a good foaming agent, producing a stable lather.[10] The stability of the foam is influenced by factors such as concentration and the hardness of the water.[5]

  • Sodium Erucate: A direct comparative study on CO2-switchable foams stabilized by C22 and C18-tailed tertiary amines revealed that the C22 surfactant (derived from erucic acid) exhibited superior foam stability compared to its C18 counterpart (derived from oleic acid).[7][8] The longer hydrophobic chain of the C22 derivative was associated with a higher viscosity and lower surface tension, both of which contribute to more stable foams.[7][8] This suggests that sodium erucate is likely to produce more persistent and stable foams than sodium oleate .

Emulsifying Properties

Emulsifiers are crucial for stabilizing mixtures of immiscible liquids, such as oil and water.

  • Sodium Oleate: It is widely used as an emulsifier in a variety of products, including cosmetics and pharmaceuticals.[9][11] Its ability to form stable emulsions is well-documented.

  • Sodium Erucate: While specific data on the emulsifying properties of sodium erucate are less common, the principles of surfactant action suggest that its longer hydrophobic tail could offer advantages. A more substantial hydrophobic portion can provide a stronger anchor in the oil phase of an emulsion, potentially leading to the formation of more robust and stable interfacial films. This could be particularly beneficial in stabilizing emulsions with highly nonpolar oils. However, its potentially higher Krafft temperature and lower aqueous solubility might necessitate adjustments in the formulation process, such as heating.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences and to select the optimal surfactant for a specific application, a systematic experimental evaluation is essential. The following protocols provide a framework for a head-to-head comparison of sodium erucate and sodium oleate.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

Method: Conductivity Measurement

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of both sodium erucate and sodium oleate at various concentrations, spanning the expected CMC range. Use deionized water and ensure complete dissolution, heating gently if necessary (especially for sodium erucate).

  • Conductivity Measurement: Using a calibrated conductivity meter, measure the specific conductance of each solution at a constant temperature.

  • Data Analysis: Plot the specific conductance versus the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[12]

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_naer Prepare Sodium Erucate Solutions (various concentrations) measure_naer Measure Specific Conductance (Sodium Erucate) prep_naer->measure_naer prep_naol Prepare Sodium Oleate Solutions (various concentrations) measure_naol Measure Specific Conductance (Sodium Oleate) prep_naol->measure_naol plot_naer Plot Conductance vs. Concentration (Sodium Erucate) measure_naer->plot_naer plot_naol Plot Conductance vs. Concentration (Sodium Oleate) measure_naol->plot_naol find_cmc Determine CMC at the intersection of linear regions plot_naer->find_cmc plot_naol->find_cmc

Workflow for CMC determination via conductivity.
Surface Tension Measurement

The Du Noüy ring method or the Wilhelmy plate method are standard techniques for determining the surface tension of surfactant solutions.

Method: Du Noüy Ring Tensiometer

  • Instrument Calibration: Calibrate the tensiometer using deionized water.

  • Sample Measurement: Measure the surface tension of the prepared surfactant solutions at a constant temperature. Ensure the platinum ring is thoroughly cleaned and flamed between measurements.

  • Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus is the CMC, and the value of the surface tension at this plateau is the surface tension at the CMC (γ_CMC).

Foam Stability Assessment

A simple and effective method for comparing foam stability is the foam column test.

Method: Foam Column Test

  • Foam Generation: In a graduated cylinder, place a standard volume of a surfactant solution (e.g., at a concentration above the CMC). Generate foam by bubbling a gas (e.g., air or nitrogen) through the solution at a controlled flow rate for a fixed period.

  • Measurement: Immediately after stopping the gas flow, record the initial foam volume. Then, record the foam volume at regular time intervals.

  • Data Analysis: Plot foam volume as a function of time. A slower decay in foam volume indicates greater foam stability. The foam half-life (the time it takes for the foam volume to decrease by 50%) can be used as a quantitative measure of stability.[13]

Foam_Stability_Workflow start Prepare Surfactant Solutions (Sodium Erucate & Sodium Oleate) generate_foam Generate Foam in Graduated Cylinder (Controlled Gas Flow) start->generate_foam measure_initial Record Initial Foam Volume generate_foam->measure_initial measure_decay Record Foam Volume at Regular Time Intervals measure_initial->measure_decay analyze Plot Foam Volume vs. Time measure_decay->analyze compare Compare Foam Half-Life for Both Surfactants analyze->compare

Workflow for foam stability assessment.
Emulsion Stability Evaluation

Emulsion stability can be assessed by observing the rate of phase separation over time.

Method: Bottle Test

  • Emulsion Preparation: Prepare oil-in-water emulsions using a standard oil phase (e.g., mineral oil or a relevant drug carrier) and an aqueous phase containing either sodium erucate or sodium oleate at the same concentration. Use a high-shear mixer to ensure consistent initial droplet size.

  • Observation: Transfer the emulsions to graduated cylinders or test tubes and store them under controlled conditions. At regular intervals, measure the volume of any separated water or oil.

  • Data Analysis: A slower rate of phase separation indicates a more stable emulsion. The time it takes for a certain percentage of the dispersed phase to separate can be used for quantitative comparison.[9]

Implications for Formulation Development

The distinct properties of sodium erucate compared to sodium oleate present several opportunities and challenges for formulation scientists:

  • Potential for Dose Reduction: The lower predicted CMC of sodium erucate suggests that it may be effective at lower concentrations, which could be beneficial in reducing potential irritation or toxicity in pharmaceutical and cosmetic formulations.

  • Enhanced Stability: The superior foaming and potentially enhanced emulsifying properties of sodium erucate could lead to the development of more stable and robust products, particularly those with a long shelf-life or those subjected to environmental stress.

  • Solubility and Processing Considerations: The higher expected Krafft temperature of sodium erucate may require heating during the manufacturing process to ensure complete dissolution. This could be a limitation for temperature-sensitive active ingredients.

  • Novel Applications: The unique properties of sodium erucate may open up possibilities for its use in specialized applications where the performance of traditional surfactants like sodium oleate is suboptimal. This could include formulations requiring high foam stability or the emulsification of challenging oil phases.

Conclusion and Future Outlook

While sodium oleate remains a reliable and well-understood surfactant, sodium erucate emerges as a compelling alternative with the potential for enhanced performance in specific applications. Its longer hydrophobic chain is predicted to result in a lower CMC, greater surface tension reduction, and superior foam and emulsion stability. However, its higher Krafft temperature may necessitate adjustments to formulation processes. The experimental protocols outlined in this guide provide a roadmap for a systematic comparison of these two surfactants, enabling formulation scientists to make data-driven decisions. As the demand for innovative and high-performance excipients continues to grow, a deeper understanding of the structure-property relationships of surfactants like sodium erucate will be crucial in advancing the field of formulation science.

References

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (Source: Langmuir) [URL not available]
  • New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants. (Source: International Journal of Pharmaceutical and Clinical Research) [URL not available]
  • Determination of Surface Tension of Surfactant Solutions through Capillary Rise Measurements: An Image-Processing Undergraduate Laboratory Experiment.
  • Method for Measurement of Critical Micelle Concentration. (Source: Just Agriculture) [URL not available]
  • Surface Tension in Liquids. (Source: Scribd) [URL not available]
  • Experimental Investigation of Emulsion Stability in Gas/Oil Separation Plants. (Source: OnePetro) [URL not available]
  • Critical micelle concentration - Wikipedia. (Source: Wikipedia) [Link]

  • Equilibrium surface tension measurements for Sodium oleate solutions.
  • Foaming power and foam stability of soap using fatty acids only (STD1)...
  • EXPERIMENT 1 - Determination of CMC Using Conductivity. (Source: Scribd) [URL not available]
  • Protocol for Studying Aqueous Foams Stabilized by Surfactant Mixtures.
  • The Science Behind Sodium Oleate: Properties and Functions. (Source: [Source not provided]) [URL not available]
  • Application Notes and Protocols for Assessing the Emulsification Properties of Surfactin. (Source: Benchchem) [URL not available]
  • Foam Stability Evaluation of a Biodegradable Surfactant with Green Polymeric Stabilizers for Underbalanced Drilling Fluids. (Source: ACS Omega) [URL not available]
  • Experimental study of crude oil emulsion stability by surfactants and nanoparticles. (Source: Scholars' Mine) [URL not available]
  • EMULSION STABILITY STUDY SURFACTANT EFFICIENCY USING THE TSI. (Source: Microtrac) [URL not available]
  • Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques.
  • Foam stability test for surfactants in enhanced oil recovery. (Source: Chula Digital Collections) [URL not available]
  • Dynamic surface tension of surfactant TA: experiments and theory. (Source: Northwestern Engineering) [URL not available]
  • Difference Between Sodium Stearate and Sodium Oleate. (Source: [Source not provided]) [URL not available]
  • Krafft temperature - Wikipedia. (Source: Wikipedia) [Link]

  • A Comparative Study on CO2-Switchable Foams Stabilized by C22- or C18-Tailed Tertiary Amines. (Source: MDPI) [URL not available]
  • Krafft temperature and critical micelle concentration (CMC) of...
  • Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface. (Source: PMC) [URL not available]
  • Critical micelle concentration - Wikipedia. (Source: Wikipedia) [Link]

  • Krafft temperature – Knowledge and References. (Source: Taylor & Francis) [URL not available]
  • Krafft temperature – Knowledge and References. (Source: Taylor & Francis) [URL not available]
  • A Comparative Study on CO2-Switchable Foams Stabilized by C22- or C18-Tailed Tertiary Amines. (Source: Semantic Scholar) [URL not available]
  • Cloud and Krafft points | Practical Surfactants Science. (Source: Prof Steven Abbott) [URL not available]
  • Micellization transformations of sodium oleate induced by gas nucleation. (Source: UQ eSpace) [URL not available]

Sources

Methodological & Application

Methods for solubilizing 13-Docosenoic acid sodium salt in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Methods for Solubilizing 13-Docosenoic Acid, Sodium Salt in Cell Culture Media

Introduction

13-Docosenoic acid, more commonly known as erucic acid, is a long-chain monounsaturated omega-9 fatty acid found in various natural sources, including rapeseed and mustard oils. Its sodium salt, sodium erucate, is often used in biomedical research to investigate cellular metabolism, lipid signaling pathways, and the physiological or pathological effects of long-chain fatty acids.

A significant technical challenge in these studies is the poor aqueous solubility of long-chain fatty acids and their salts. While the sodium salt form enhances solubility compared to the free acid, 13-Docosenoic acid, sodium salt can still readily precipitate in complex physiological solutions like cell culture media, which are rich in divalent cations (e.g., Ca²⁺, Mg²⁺). Improper solubilization can lead to inaccurate and irreproducible experimental results, making the development of a robust and consistent solubilization protocol a critical first step for any cell-based assay.

This guide provides detailed, validated protocols for the effective solubilization of 13-Docosenoic acid, sodium salt for use in cell culture applications. We will explore several common methods, explaining the scientific principles behind each and offering insights to help researchers select the most appropriate technique for their specific experimental needs.

Physicochemical Properties of 13-Docosenoic Acid, Sodium Salt

Understanding the fundamental properties of the compound is crucial for successful solubilization.

PropertyValue
Synonyms Sodium Erucate, Sodium cis-13-Docosenoate
Molecular Formula C₂₂H₄₁NaO₂
Molecular Weight 360.55 g/mol
Appearance White to off-white powder
Solubility Sparingly soluble in water. Soluble in ethanol.
Storage Store at -20°C for long-term stability.

Core Principles of Solubilization

Successfully delivering fatty acids to cells in culture relies on overcoming their inherent hydrophobicity. The primary strategies involve either creating a concentrated stock solution in a water-miscible organic solvent or complexing the fatty acid with a carrier protein to mimic its natural transport mechanism in vivo.

  • Organic Solvents (Ethanol or DMSO): Solvents like ethanol and Dimethyl Sulfoxide (DMSO) can dissolve high concentrations of fatty acid salts by disrupting the hydrophobic interactions that cause them to aggregate in water. A concentrated stock is prepared in the solvent and then diluted to the final working concentration in the cell culture medium. The key is to ensure the final solvent concentration is non-toxic to the cells.

  • Carrier Proteins (Bovine Serum Albumin - BSA): In the bloodstream, fatty acids are transported by albumin. This method mimics the physiological state by complexing the 13-Docosenoic acid to fatty acid-free BSA. The BSA molecule encapsulates the hydrophobic tail of the fatty acid, presenting a hydrophilic exterior that allows the complex to remain soluble in the aqueous culture medium. This is often considered the gold standard as it enhances stability, reduces toxicity, and facilitates cellular uptake.

Experimental Protocols & Methodologies

Protocol 1: Solubilization using Ethanol

This method is rapid and suitable for many applications. However, careful control of the final ethanol concentration is critical to avoid cellular toxicity.

A. Materials:

  • 13-Docosenoic acid, sodium salt (e.g., Cayman Chemical Cat# 20697)

  • 200 Proof (100%) Ethanol, cell culture grade

  • Sterile, conical-bottom tubes (e.g., 15 mL or 50 mL)

  • Warming water bath or bead bath

  • Sterile-filtering unit (0.22 µm pore size)

B. Step-by-Step Protocol:

  • Weighing: Accurately weigh the desired amount of 13-Docosenoic acid, sodium salt powder in a sterile conical tube. Example: For a 10 mM stock, weigh 3.606 mg into a tube.

  • Initial Dissolution: Add the required volume of 100% ethanol to achieve the desired stock concentration. Example: Add 1 mL of 100% ethanol to the 3.606 mg of powder for a 10 mM stock.

  • Warming and Vortexing: Gently warm the solution in a water bath set to 37-50°C for 5-10 minutes. Intermittently vortex the tube to facilitate dissolution. The solution should become clear.

  • Sterile Filtration: Once fully dissolved, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contaminants or undissolved particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

C. Dosing Cells:

  • Thaw the ethanol stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Add the fatty acid stock solution dropwise to the pre-warmed medium while gently swirling. Crucially, the final ethanol concentration should not exceed 0.1-0.5% , as higher concentrations can be toxic to most cell lines. Perform a dose-response curve for your specific cell line to determine the toxicity threshold.

  • Immediately apply the final working medium to your cells.

Protocol 2: Fatty Acid-BSA Complexation (Recommended Method)

This protocol generates a more physiologically relevant and stable fatty acid solution, minimizing the risk of precipitation and solvent-induced toxicity.

A. Materials:

  • 13-Docosenoic acid, sodium salt

  • Fatty Acid-Free Bovine Serum Albumin (BSA) (e.g., Sigma-Aldrich Cat# A7030)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Sterile water, cell culture grade

  • Sodium Hydroxide (NaOH) solution, 0.1 N (for free acid form, if used)

  • Sterile, conical-bottom tubes

  • Warming water bath

  • Sterile-filtering unit (0.22 µm pore size)

B. Workflow Diagram:

cluster_0 Part A: Prepare BSA Solution cluster_1 Part B: Prepare Fatty Acid Stock cluster_2 Part C: Complexation BSA_Powder Weigh Fatty Acid-Free BSA Add_PBS Add Sterile PBS BSA_Powder->Add_PBS Dissolve_BSA Dissolve at 37°C with swirling Add_PBS->Dissolve_BSA Filter_BSA Sterile Filter (0.22 µm) Dissolve_BSA->Filter_BSA Combine Add FA solution dropwise to BSA solution (at 37°C with constant stirring) Filter_BSA->Combine FA_Salt Weigh 13-Docosenoic Acid, Sodium Salt Add_H2O Add Sterile Water FA_Salt->Add_H2O Dissolve_FA Heat to 70°C to dissolve Add_H2O->Dissolve_FA Dissolve_FA->Combine Incubate Incubate 1 hr at 37°C Combine->Incubate Final_Product FA-BSA Complex Ready for Use Incubate->Final_Product

Caption: Workflow for preparing fatty acid-BSA complexes.

C. Step-by-Step Protocol:

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Weigh 1 g of fatty acid-free BSA powder.

    • Under sterile conditions, add it to a beaker or bottle containing 10 mL of Ca²⁺/Mg²⁺ free PBS.

    • Place the container in a 37°C water bath and stir gently until the BSA is completely dissolved. Do not vortex vigorously, as this can cause foaming and protein denaturation.

    • Sterile-filter the BSA solution through a 0.22 µm filter. This solution can be stored at 4°C for a few weeks.

  • Prepare a Concentrated Fatty Acid Stock Solution:

    • The goal is to create a complex with a specific molar ratio of fatty acid to BSA, typically between 3:1 and 6:1.

    • Let's prepare a 5 mM fatty acid-BSA complex with a 5:1 molar ratio as an example.

    • First, prepare a 25 mM stock of 13-Docosenoic acid, sodium salt. Weigh 9.015 mg and dissolve it in 1 mL of sterile water. Heat to 70°C to ensure it is fully dissolved into a clear solution.

  • Complexation:

    • Warm the 10% BSA solution (approximately 1.5 mM BSA) to 37°C.

    • While stirring the BSA solution gently, add the hot (70°C) 25 mM fatty acid solution dropwise. The slow addition is critical to prevent localized high concentrations that could cause precipitation.

    • Once all the fatty acid solution is added, continue to stir the mixture at 37°C for at least 1 hour to ensure complete complexation.

    • The final concentration will be approximately 5 mM fatty acid complexed to 1 mM BSA (assuming a 5:1 volume addition, adjust volumes as needed for precise concentrations).

  • Storage and Use:

    • The final FA-BSA complex can be stored at -20°C in aliquots.

    • For cell treatment, dilute this stock directly into your cell culture medium to the desired final concentration.

Validation and Troubleshooting

A protocol's success is defined by its reproducibility and lack of unintended side effects.

Problem Potential Cause Solution
Precipitate forms when adding stock to media Stock concentration is too high; rapid temperature/pH change; high divalent cation concentration in media.Add stock solution dropwise into pre-warmed (37°C) media while swirling. Reduce the stock concentration. Use the BSA-complexation method.
Solution is cloudy after preparation Incomplete dissolution; bacterial contamination; precipitation.Ensure complete dissolution with adequate warming/vortexing. Always sterile filter final stocks. If using the BSA method, ensure slow, dropwise addition.
Observed cell toxicity or death Solvent toxicity (ethanol/DMSO); inherent cytotoxicity of the fatty acid at high concentrations.Keep final solvent concentration below 0.1%. Perform a dose-response experiment to find the optimal non-toxic concentration of the fatty acid. Use the BSA-complexation method to reduce toxicity.
Inconsistent experimental results Inconsistent stock preparation; precipitation of the compound; degradation of the fatty acid.Prepare a large batch of stock solution, aliquot, and freeze. Always visually inspect media for precipitation before applying to cells. Store stocks properly at -20°C.

Conclusion

The successful solubilization of 13-Docosenoic acid, sodium salt is fundamental for obtaining reliable and reproducible data in cell culture-based research. For applications where a simple and rapid method is needed, direct dissolution in ethanol can be effective, provided the final solvent concentration is carefully controlled to avoid toxicity. However, for enhanced stability, reduced toxicity, and a more physiologically relevant delivery mechanism, the fatty acid-BSA complexation method is strongly recommended . Researchers should always validate their chosen method by assessing the final solution for clarity and by performing control experiments to rule out any confounding effects from the solubilization reagents themselves.

References

  • Ethanol (C2H5OH) - Solution Preparation. The ASHA Centre. [Link]

  • Sodium Erucate | C22H41NaO2. PubChem, National Center for Biotechnology Information. [Link]

  • Preparation of Oleate-BSA Conjugate. Bio-protocol. [Link]

Using sodium erucate as a stabilizer in oil-in-water emulsions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing Sodium Erucate (Na-Erucate), the sodium salt of cis-13-docosenoic acid, as a primary stabilizer in oil-in-water (O/W) emulsions. Unlike standard C18 surfactants (e.g., Sodium Oleate), Sodium Erucate offers a unique "long-chain fluid" stabilization mechanism. Its C22 carbon chain provides superior hydrophobic anchoring, while the cis-13 kink prevents interfacial crystallization. This protocol is optimized for pharmaceutical and research applications requiring enhanced thermal and kinetic stability.

Physicochemical Profile & Mechanism

Sodium Erucate functions as an anionic surfactant.[1] Its utility is defined by the balance between its long hydrophobic tail (C22) and the disorder introduced by the double bond.

Table 1: Technical Specifications
PropertyValue / CharacteristicRelevance to Formulation
Chemical Structure C₂₂H₄₁NaO₂ (C22:1

-9)
Long tail = Strong oil anchoring.
Molecular Weight ~361.56 g/mol High MW for a monomeric surfactant.
Critical Micelle Conc.[2][3][4][5][6][7] (CMC) ~0.5 – 0.9 mM (Est.)Lower than Na-Oleate; efficient at low concentrations.
Krafft Point ~35°C – 45°C (Concentration dependent)CRITICAL: Must be processed above this temperature to avoid precipitation.
HLB Value ~15 – 16 (Calculated)Ideal for O/W emulsions.
Solubility Soluble in hot water (>50°C)Requires heating for stock preparation.
Mechanistic Insight: The "Bent-Tail" Anchor

Standard saturated long-chain surfactants (like Sodium Behenate, C22:0) crystallize at the oil-water interface, creating rigid, brittle films prone to fracture. Shorter unsaturated surfactants (Sodium Oleate, C18:1) are fluid but may desorb easily.

Sodium Erucate occupies a "Goldilocks" zone:

  • Deep Anchoring: The C22 chain penetrates deeper into the oil phase than C18, increasing the energy required for desorption.

  • Interfacial Fluidity: The cis-13 geometry creates a "kink" that disrupts dense packing, maintaining a viscoelastic, self-healing interface.

G cluster_0 Interfacial Stabilization Mechanism Step1 Sodium Erucate Monomers (Aqueous Phase) Step2 Adsorption at Interface (T > Krafft Point) Step1->Step2 Heat (>50°C) Step3 Tail Extension (C22) Deep Oil Penetration Step2->Step3 Hydrophobic Interaction Step4 Cis-13 Kink Effect Prevents Crystalline Packing Step3->Step4 Steric Hindrance Result Viscoelastic, Self-Healing Emulsion Droplet Step4->Result Kinetic Stability

Figure 1: The stabilization pathway of Sodium Erucate, highlighting the critical role of the cis-13 kink in preventing interfacial crystallization.

Experimental Protocols

Protocol A: Preparation of Sodium Erucate Stock Solution (100 mM)

Note: Sodium Erucate has a high Krafft point. Attempting to dissolve it at room temperature will result in a cloudy suspension that is ineffective for emulsification.

Materials:

  • Erucic Acid (High Purity >99%) or Sodium Erucate solid.

  • 1M NaOH (if starting from acid).

  • Deionized Water (Milli-Q).

  • Hot plate with magnetic stirring.

Step-by-Step:

  • Calculation: If using Erucic Acid (MW 338.57), weigh 3.38 g for 100 mL. If using Sodium Erucate (MW 361.56), weigh 3.61 g.

  • Dispersion: Add the solid to 90 mL of Deionized Water in a beaker.

  • Heating (Crucial): Heat the mixture to 60°C .

  • Alkalization (If using Acid): While stirring at 60°C, slowly add equimolar NaOH (approx 10 mL of 1M NaOH) to convert the acid to the salt. Monitor pH; target pH 9.0–10.0 to ensure full ionization.

    • Checkpoint: The cloudy suspension should turn into a crystal-clear micellar solution.

  • Volume Adjustment: Top up to 100 mL with pre-heated (60°C) water.

  • Storage: Store at room temperature. Note: The solution will likely solidify or gel upon cooling. This is normal. Re-heat to 60°C before use.

Protocol B: Formulation of High-Stability O/W Emulsion

Target: 10% Oil, 10 mM Sodium Erucate, pH 9.

Materials:

  • Oil Phase: Medium Chain Triglycerides (MCT) or Squalane (10 mL).

  • Aqueous Phase: Sodium Erucate Stock (10 mL) + Water (80 mL).

  • Equipment: High-Shear Homogenizer (e.g., Ultra-Turrax) or Tip Sonicator.

Workflow:

  • Phase Preparation:

    • Water Phase: Dilute 10 mL of the hot (60°C) 100 mM Sodium Erucate stock into 80 mL of hot (60°C) water. Final concentration: ~11 mM (before oil addition).

    • Oil Phase: Heat the oil to 60°C . Why? Mixing cold oil with hot surfactant solution can cause instantaneous local precipitation of the surfactant (thermal shock).

  • Pre-Emulsification:

    • Slowly pour the hot oil into the hot aqueous phase while stirring magnetically.

    • Result: A coarse, white emulsion.

  • Homogenization:

    • Process immediately using a high-shear homogenizer at 15,000 rpm for 5 minutes .

    • Temperature Maintenance: Ensure the sample remains above 45°C during this process.

  • Cooling (The Annealing Step):

    • Do not shock-cool on ice. Allow the emulsion to cool slowly to room temperature while stirring gently (50 rpm).

    • Reasoning: Slow cooling allows the surfactant tails to arrange optimally at the interface without "freezing" into defects.

Protocol C: Characterization & Quality Control
TestMethodAcceptance Criteria
Droplet Size Dynamic Light Scattering (DLS)Z-Average < 250 nm (PDI < 0.2)
Zeta Potential Electrophoretic Mobility< -40 mV (Indicates strong electrostatic stability)
Thermal Stress 3 Cycles: 4°C (24h)

40°C (24h)
No phase separation or creaming.
Microscopy Polarized Light MicroscopyNo "Maltese Crosses" (confirms absence of bulk liquid crystals).

Troubleshooting Guide

Issue: The stock solution is cloudy even at 60°C.

  • Cause: pH is too low. Erucic acid has a pKa ~4.8, but surface pKa shifts higher.

  • Fix: Adjust pH to >9.0 using 0.1M NaOH. The species must be fully ionized (

    
    ) to dissolve.
    

Issue: Emulsion creams (separation) within 24 hours.

  • Cause: Insufficient surfactant coverage or "Ostwald Ripening."

  • Fix: Sodium Erucate is a single-chain surfactant. For long-term stability against ripening, add a co-surfactant like Cetyl Alcohol (1:3 molar ratio vs. surfactant) to condense the interface, or use a polymeric stabilizer (e.g., Xanthan Gum) in the water phase to increase viscosity.

Issue: Solid precipitation observed after cooling.

  • Cause: Operating below the Krafft point during homogenization.

  • Fix: Ensure ALL parts of the equipment (probe, beaker) are pre-warmed.

Safety & Toxicity Statement

  • Research Use: Sodium Erucate is safe for typical laboratory handling (gloves/goggles required).

  • Erucic Acid Toxicity: Erucic acid has been historically associated with myocardial lipidosis in rats (high oral doses). While human relevance is debated, regulatory limits exist for oral consumption (e.g., EU limits in infant formula).

  • Topical/Parenteral: In drug delivery research (e.g., liposomes, topical creams), it is generally considered a low-risk excipient due to the biodegradability of the fatty acid chain. However, do not use for oral drug development without consulting specific FDA/EMA guidelines regarding erucic acid content.

References

  • PubChem. (2025). Sodium Erucate Compound Summary. National Library of Medicine. [Link]

  • Abbott, S. (n.d.). Krafft Point and Surfactant Solubility. Practical Surfactants. [Link]

  • Inxight Drugs. (n.d.). Sodium Erucate Safety and Targets. NCATS. [Link]

  • ResearchGate. (2025). Krafft temperature and CMC of sodium soaps. [Link]

Sources

Application Note: Experimental Protocols for Sodium Erucate in Blood-Brain Barrier Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Sodium erucate (the sodium salt of erucic acid, C22:1


-9) presents a unique challenge in blood-brain barrier (BBB) research. While erucic acid is historically known for cardiac lipidosis, its derivatives (e.g., in Lorenzo’s Oil) are critical for treating peroxisomal disorders like X-linked Adrenoleukodystrophy (X-ALD). Furthermore, its surfactant properties are increasingly investigated for modulating BBB permeability to facilitate drug delivery.

This guide moves beyond standard lipid protocols. Unlike short-chain fatty acids, Sodium Erucate is a "soap" with a low Critical Micelle Concentration (CMC). Direct addition to cell culture media without proper buffering results in micellar lysis of endothelial membranes, leading to false positives in permeability studies. This protocol details the BSA-conjugation method required to mimic physiological transport and ensure data validity.

Part 1: Critical Reagent Preparation (The "Soap" Problem)

The Mechanistic Challenge

Sodium erucate is amphiphilic. In aqueous solution, it spontaneously forms micelles. Physiological transport of Very Long Chain Fatty Acids (VLCFAs) across the BBB does not occur via free micelles but via albumin-bound monomers or lipoprotein particles.

  • Incorrect Method: Dissolving Sodium Erucate in DMSO/Ethanol and adding directly to media. (Result: Micelles

    
     Membrane disruption 
    
    
    
    Cell death).
  • Correct Method: Pre-conjugation to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA).

Protocol A: Synthesis of Physiological Sodium Erucate-BSA Complex (5:1 Molar Ratio)

Materials:

  • Sodium Erucate (Sigma-Aldrich or equivalent, >99% purity).

  • BSA, Fatty Acid-Free, Low Endotoxin (essential to prevent background lipid interference).

  • Solvent: 150 mM NaCl or PBS (Ca/Mg-free).

  • Equipment: Water bath (

    
    C), Magnetic stirrer, 
    
    
    
    PES filter (warm).

Step-by-Step Procedure:

  • Preparation of BSA Stock (20% w/v):

    • Dissolve FAF-BSA in 150 mM NaCl at

      
      C.
      
    • Note: Do not vortex; swirl gently to preserve protein structure.

    • Filter sterilize (

      
      ).
      
  • Solubilization of Sodium Erucate (The "Clear Point"):

    • Dissolve Sodium Erucate in 150 mM NaCl to a concentration of 10 mM .

    • Heat to

      
      C .
      
    • Observation: The solution will be cloudy (micellar/suspension) initially. It must become optically clear (molecular dispersion) before mixing. If it remains cloudy, add small aliquots of 0.1 M NaOH dropwise (erucate pKa is ~4.8, but the salt requires alkaline pH stability).

  • Conjugation (The Critical Step):

    • While the Sodium Erucate solution is hot (

      
      C)  and the BSA solution is warm (
      
      
      
      C)
      , add the erucate solution to the BSA dropwise under constant, rapid stirring.
    • Stoichiometry: Target a final molar ratio of 2:1 to 5:1 (Fatty Acid:Albumin).

    • Why? Albumin has ~7 high-affinity FA binding sites. Keeping the ratio <5 ensures all erucate is bound, preventing free detergent effects.

  • Equilibration:

    • Stir at

      
      C for 1 hour. The solution should remain clear.
      
    • Cool to room temperature. Aliquot and store at

      
      C under Nitrogen (to prevent oxidation of the mono-unsaturation).
      

Part 2: In Vitro BBB Model Setup[1][2]

Cell Selection
  • Gold Standard: Primary Porcine/Bovine Brain Microvascular Endothelial Cells (high TEER).

  • High-Throughput: hCMEC/D3 (Human cell line).[1][2][3] Note: hCMEC/D3 has lower TEER (<50

    
    ); use for transport kinetics, not tight junction integrity studies unless co-cultured with astrocytes.
    
Protocol B: Transwell Assembly
  • Coating: Coat Transwell inserts (

    
     pore size, PET) with Collagen Type IV and Fibronectin (
    
    
    
    ).
  • Seeding: Seed endothelial cells at

    
     cells/cm
    
    
    
    on the apical side.
  • Differentiation: Culture for 5-7 days.

    • Hydrocortisone Supplementation: Add 550 nM Hydrocortisone to the media to tighten junctions.

  • Validation (Mandatory):

    • Measure Transendothelial Electrical Resistance (TEER).[4][1]

    • Threshold: Do not proceed with Sodium Erucate exposure unless TEER is stable (variation <10% over 24h).

Part 3: Transport & Permeability Workflow

Experimental Logic

We distinguish between Paracellular Leakage (toxicity) and Transcellular Transport (metabolic uptake).

Table 1: Experimental Groups

GroupTreatment (Apical Chamber)Purpose
Control BSA (Vehicle) + Lucifer YellowBaseline permeability
Low Dose 10

M Na-Erucate:BSA + Lucifer Yellow
Physiological transport
High Dose 100

M Na-Erucate:BSA + Lucifer Yellow
Stress/Modulation test
Positive Control 10 mM Mannitol (Hyperosmotic)Induced barrier opening
Protocol C: The Pulse-Chase Assay
  • Equilibration: Wash cells 2x with Transport Buffer (HBSS + 10 mM HEPES, pH 7.4, 0.1% BSA).

  • Pulse (Apical): Add Sodium Erucate-BSA complex mixed with Lucifer Yellow (LY) (paracellular marker,

    
    ).
    
  • Sampling (Basolateral):

    • Collect

      
       from the basolateral chamber at 15, 30, 60, and 120 minutes.
      
    • Replace volume immediately with fresh warm Transport Buffer to maintain hydrostatic pressure.

  • Analysis:

    • Integrity: Measure LY fluorescence (Ex 428nm / Em 536nm).

    • Transport: Quantify Erucic Acid via LC-MS/MS (requires lipid extraction) or use radiolabeled

      
      -Erucic Acid if available.
      
Data Calculation: Permeability Coefficient ( )


  • 
    : Flux rate (
    
    
    
    ).
  • 
    : Surface area of filter (
    
    
    
    ).
  • 
    : Initial donor concentration.
    

Part 4: Visualization of Mechanisms & Workflow

Diagram 1: Sodium Erucate Preparation Workflow

This diagram illustrates the critical temperature-dependent conjugation process to prevent micelle formation.

ErucatePrep Raw Sodium Erucate (Solid) Heat Heat to 60°C (Disrupt Micelles) Raw->Heat Solvent 150mM NaCl (pH 7.4) Solvent->Heat Clear Clear Solution (Monomeric Dispersion) Heat->Clear Must be optically clear Mix Dropwise Addition Constant Stirring Clear->Mix While hot (55°C) BSA Fatty Acid-Free BSA (Warm 37°C) BSA->Mix Receptor Complex Na-Erucate:BSA Complex (Physiological Vehicle) Mix->Complex Binding (Kd ~10nM) Filter 0.22µm Filtration (Sterilization) Complex->Filter

Caption: Workflow for generating physiological Sodium Erucate-BSA complexes, preventing cytotoxicity.

Diagram 2: BBB Transport Mechanisms for VLCFAs

This diagram details the "Flip-Flop" mechanism and transporter involvement (FATP1, CD36) vs. Paracellular leakage.

BBBTransport cluster_blood Lumen (Blood) cluster_endo Endothelial Cell (Cytosol) cluster_brain Brain Parenchyma BSA_FA BSA-Erucate Complex FATP FATP1 / CD36 (Transporters) BSA_FA->FATP Dissociation Astro Astrocyte Uptake BSA_FA->Astro Paracellular Leak (If TJ Disrupted) FABP FABP5 (Intracellular Carrier) FATP->FABP Flip-Flop / Transport Mito Beta-Oxidation (Peroxisome/Mito) FABP->Mito Metabolism FABP->Astro Transcytosis

Caption: Transport pathways: Receptor-mediated uptake (FATP/CD36) vs. paracellular leakage indicating toxicity.

Part 5: References & Grounding

  • Hamilton, J. A. (2011). Fatty acid transport: difficult to capture. Current Opinion in Lipidology. Link

    • Context: Establishes the "flip-flop" mechanism and the necessity of albumin carriers for fatty acid transport.

  • Mitchell, R. W., et al. (2011). Fatty acid transport across the blood-brain barrier: a molecular view.[5][6][7] Biochimica et Biophysica Acta. Link

    • Context: Specifically details the role of FATP1 and CD36 in VLCFA transport at the BBB.

  • Weksler, B. B., et al. (2005). Blood-brain barrier-specific properties of a human adult brain endothelial cell line. FASEB Journal. Link

    • Context: Validates the hCMEC/D3 model used in these protocols.

  • Edmond, J. (2001). Essential polyunsaturated fatty acids and the barrier to the brain: the components of a model for transport.[2][3][7] Journal of Molecular Neuroscience. Link

    • Context: Foundational work on how specific fatty acids traverse the BBB.[3][5][6][7]

  • Sigma-Aldrich. General Lipid/BSA Solubilization Protocol.Link

    • Context: Source for the stoichiometry and temperature guidelines for FA-BSA conjugation.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Sodium Erucate Micelle Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the pH conditions for sodium erucate micelle stability. This document is designed for researchers, scientists, and drug development professionals who are utilizing sodium erucate for formulation, drug delivery, and other applications. As a long-chain anionic surfactant, the behavior of sodium erucate in aqueous solution is critically dependent on pH. This guide provides foundational knowledge, troubleshooting for common issues, and validated experimental protocols to ensure you achieve stable, reproducible micellar formulations.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing the pH-dependent stability of sodium erucate micelles. Understanding these concepts is the first step toward troubleshooting and optimizing your experiments.

Q1: What is sodium erucate and why is pH a critical parameter for its micelle stability?

A1: Sodium erucate is the sodium salt of erucic acid, a long-chain monounsaturated omega-9 fatty acid (C22:1)[1]. In water, it acts as an anionic surfactant. The stability of its micelles is directly tied to the pH of the solution because the head group of the surfactant is a carboxylate group (-COO⁻). The pH dictates whether this group is in its charged, water-soluble form (erucate, -COO⁻) or its neutral, water-insoluble form (erucic acid, -COOH)[2][3]. Only the soluble erucate form can self-assemble into stable micelles[2].

Q2: What is the relationship between pH, pKa, and the chemical form of sodium erucate in solution?

A2: The key to understanding the pH effect is the pKa of the conjugate acid, erucic acid. The pKa is the pH at which the protonated (erucic acid, -COOH) and deprotonated (erucate, -COO⁻) forms are present in equal concentrations. The pKa of erucic acid is approximately 4.7-4.8 [1][4][5].

  • At pH < pKa (Acidic Conditions): The carboxylate group is predominantly protonated, forming the neutral erucic acid. Erucic acid is a waxy solid that is insoluble in water[1][5]. Consequently, it will precipitate out of the solution, and micelles will not form.

  • At pH ≈ pKa: A mixture of soluble erucate and insoluble erucic acid exists. The system will be unstable, likely appearing cloudy, and will not form well-defined, stable micelles.

  • At pH > pKa (Alkaline Conditions): The carboxylate group is predominantly deprotonated, existing as the soluble erucate anion (-COO⁻). This form is amphiphilic and will self-assemble into micelles once its concentration exceeds the Critical Micelle Concentration (CMC)[6][7]. To ensure stability, it is best practice to work at a pH at least 2 units above the pKa (i.e., pH > 7).

The following diagram illustrates this critical equilibrium:

cluster_0 pH < pKa (~4.8) cluster_1 pH > pKa (~4.8) low_ph Predominantly Insoluble Erucic Acid (R-COOH) precipitate Precipitation / Cloudiness NO MICELLES low_ph->precipitate equilibrium pH Dependent Equilibrium low_ph->equilibrium Add Acid (H⁺) high_ph Predominantly Soluble Erucate Anion (R-COO⁻) micelle Stable Micelle Formation (above CMC) high_ph->micelle equilibrium->high_ph Add Base (OH⁻)

pH-dependent equilibrium of sodium erucate.

Q3: How does pH affect the surface charge (Zeta Potential) and colloidal stability of the micelles?

A3: Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. For sodium erucate micelles, the negative charge comes from the erucate head groups at the micelle surface.

  • At a pH close to the pKa, the surface charge density is low, resulting in a zeta potential close to zero. This leads to weak repulsion between micelles, causing them to aggregate and potentially precipitate.

  • As the pH increases well above the pKa, more head groups become ionized, leading to a higher negative surface charge density. This results in a more negative zeta potential (e.g., -30 mV or more negative), which creates strong electrostatic repulsion between micelles, ensuring the colloidal stability of the dispersion[8][9].

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My sodium erucate solution is cloudy, has formed a precipitate, or appears oily.

  • Likely Cause: The pH of your solution is too low, likely near or below the pKa of erucic acid (~4.8). This causes the soluble erucate salt to convert into its insoluble fatty acid form, which precipitates out of the solution[2][3]. This can happen if the starting deionized water is slightly acidic due to dissolved CO₂ or if an acidic component has been added to the formulation.

  • Troubleshooting Workflow:

start Observation: Cloudy or Precipitated Sodium Erucate Solution check_ph Step 1: Calibrate pH meter and measure solution pH. start->check_ph decision Is pH < 7.0? check_ph->decision add_base Step 2: Add dilute NaOH (e.g., 0.1 M) dropwise while stirring. decision->add_base Yes fail Issue Persists: Consider other factors: - Contamination - Incorrect concentration - Low temperature (Krafft point) decision->fail No recheck_ph Step 3: Re-measure pH. Does solution clear? add_base->recheck_ph decision2 Is solution clear and pH > 7.5? recheck_ph->decision2 decision2->add_base No, continue titration success Resolution: Stable micellar solution achieved. Proceed with experiment. decision2->success Yes

Troubleshooting workflow for precipitation issues.

Issue 2: My micelle size is large and inconsistent, or the Polydispersity Index (PDI) is high.

  • Likely Cause: The pH is not sufficiently high to ensure complete ionization of the erucate head groups. A pH that is only slightly above the pKa (e.g., pH 6-7) can lead to a mixed population of protonated and deprotonated species at the micelle surface. This reduces surface charge, weakens repulsion, and can lead to the formation of larger, aggregated, or poorly defined micelles.

  • Solution:

    • Ensure your solution pH is adjusted to a stable value, ideally pH 8.0 - 10.0 .

    • Use a suitable buffer system if your formulation components are expected to alter the pH. Be aware that high ionic strength from buffers can sometimes screen surface charges and slightly reduce the CMC, so use the lowest effective buffer concentration.

    • Characterize your micelles using Dynamic Light Scattering (DLS) only after confirming the pH is in the optimal range.

Issue 3: My zeta potential measurement is close to zero (e.g., -10 mV to +10 mV) and the dispersion is unstable over time.

  • Likely Cause: This is a direct confirmation of insufficient surface charge, caused by a pH that is too low. A low magnitude zeta potential indicates minimal electrostatic repulsion between micelles, making them prone to aggregation and eventual precipitation.

  • Solution: Increase the pH of the solution as described in Issue 1. As you increase the pH from ~5 to ~9, you should observe a distinct trend of the zeta potential becoming progressively more negative. For good electrostatic stability, a zeta potential of ≤ -25 mV is typically desired.

Data Summary: Expected pH-Dependent Behavior

The following table summarizes the expected properties of a sodium erucate solution at various pH ranges.

pH RangePredominant SpeciesSolution AppearanceMicelle StabilityExpected Zeta Potential
< 4.0 Erucic Acid (R-COOH)White Precipitate/CloudyUnstable, No MicellesNot Applicable
4.0 - 6.5 Mixture of R-COOH / R-COO⁻Cloudy / UnstablePoor / AggregatingLow Negative (0 to -15 mV)
> 7.5 Erucate Anion (R-COO⁻)ClearStable (above CMC)Highly Negative (< -25 mV)

Section 3: Standard Operating Protocols

Protocol 1: Preparation of a Stable Sodium Erucate Micellar Solution

This protocol describes the preparation of a 10 mM sodium erucate solution at a pH that ensures stability.

  • Weighing: Accurately weigh 361.6 mg of sodium erucate powder (MW: 361.56 g/mol ) for a final volume of 100 mL.

  • Dissolution: Add the powder to approximately 90 mL of high-purity deionized water in a clean glass beaker with a magnetic stir bar.

  • Heating (if necessary): Gently warm the solution to 40-50°C while stirring. This helps overcome the Krafft temperature, the point above which surfactant solubility increases sharply, facilitating dissolution. Do not boil.

  • pH Measurement: Once the solution is fully dissolved and has cooled to room temperature, calibrate a pH meter and measure the initial pH of the solution. It will likely be slightly alkaline but may be below the optimal range.

  • pH Adjustment: While stirring, add 0.1 M NaOH solution dropwise until the pH is stable within the target range of 8.5 - 9.5 . If you overshoot, you can use dilute 0.1 M HCl to adjust back, but do so carefully to avoid dropping the pH too low.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark. Mix thoroughly.

  • Filtration (Optional): For applications requiring high purity (e.g., DLS analysis), filter the solution through a 0.22 µm syringe filter to remove any dust or aggregates.

Protocol 2: Characterizing pH-Dependent Stability

This protocol allows you to experimentally verify the relationship between pH, micelle size, and zeta potential.

  • Stock Solution: Prepare a 2X concentrated stock solution of sodium erucate (e.g., 20 mM) at a stable pH of 9.5, following Protocol 1.

  • Sample Preparation: Prepare a series of buffered solutions (e.g., using a universal buffer or separate phosphate/borate buffers) at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

  • Dilution: In separate vials, mix equal volumes of your 2X sodium erucate stock solution with each of the different pH buffers. This will create a series of 1X samples at your target pH values. Let them equilibrate for 15-20 minutes.

  • Visual Inspection: Observe the appearance of each sample. Note any cloudiness or precipitation at lower pH values.

  • DLS & Zeta Potential Measurement:

    • For each clear sample, transfer an appropriate volume into a clean cuvette.

    • Measure the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and zeta potential using a suitable instrument.

    • Run each measurement in triplicate for reproducibility.

  • Data Analysis: Plot the Z-average size and zeta potential as a function of pH. You should observe a decrease in size and an increase in the magnitude of the negative zeta potential as the pH rises, confirming the principles outlined in this guide.

References

  • PubChem. (n.d.). Erucic Acid. National Institutes of Health. Retrieved from [Link]

  • FoodData Central. (n.d.). Erucic Acid. U.S. Department of Agriculture. Retrieved from [Link]

  • ChemBK. (n.d.). erucic acid. Retrieved from [Link]

  • Salopek, B., Krasic, D., & Filipovic, S. (1996). Measurement and application of zeta-potential. Rudarsko-geološko-naftni zbornik, 8(1), 147-151.
  • A-renaissance-of-soaps-how-to-make-clear-and-stable-solutions-at-neutral-ph-and-room-temperature. (2016). Ask this paper | Bohrium. Retrieved from [Link]

  • McBain, J. W., & Hay, K. D. (1929). The hydrolysis of soap solutions. III. Values of pH and the absence of fatty acid as free liquid or solid. Journal of the Chemical Society (Resumed), 589-601.
  • ResearchGate. (n.d.). Relationship between solution's pH and zeta potential of hybrid.... Retrieved from [Link]

  • ResearchGate. (n.d.). Zeta potential values of micelles 1, 2, 3, 4 and SCKs 5, 6, 7 in PBS.... Retrieved from [Link]

  • Handcrafted Soap & Cosmetic Guild. (2016, December 12). HSCG Library: How pH Impacts Soap [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Brady, A. P., & Huff, H. (1948). Foam Stability of Solutions of Soaps of Pure Fatty Acids. The Journal of Physical Chemistry, 52(12), 1587-1589.
  • D'Errico, G., Ciccarelli, D., & Ortona, O. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(29), 8493–8502.
  • Wei, X., et al. (2015). Strategies to improve micelle stability for drug delivery. Nano-Micro Letters, 7(3), 240-256. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on fatty acid production and hydrolysis conversion by.... Retrieved from [Link]

  • Science.gov. (n.d.). high erucic acid: Topics. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ERUCIC ACID. Retrieved from [Link]

  • Bowers, J., et al. (2020). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. Molecules, 25(23), 5723. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Polymeric Micelles with pH-Responsive Cross-Linked Core Enhance In Vivo mRNA Delivery. Pharmaceutics, 14(6), 1216. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

  • Shoichet Lab, University of Toronto. (n.d.). Polymeric micelle stability. Retrieved from [Link]

  • Ali, H., & Shrestha, L. K. (2022). Comparative Stability of Synthetic and Natural Polymeric Micelles in Physiological Environments: Implications for Drug Delivery. Polymers, 14(15), 3183. Retrieved from [Link]

  • Conte, C., et al. (2021). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Molecular Pharmaceutics, 18(3), 1146-1162. Retrieved from [Link]

  • Weatherly, C. A., & Shamsi, S. A. (2014). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. Journal of chromatographic science, 52(1), 22–28. Retrieved from [Link]

  • Thong-on, A., et al. (2022). Dual-Acting Zeta-Potential-Changing Micelles for Optimal Mucus Diffusion and Enhanced Cellular Uptake after Oral Delivery. Pharmaceutics, 14(11), 2486. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tetraacetylethane. Retrieved from [Link]

  • Reddit. (2022). How to create 5%-10% sodium alginate solution?. r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). CN1332884C - Method for preparing sodium aluminate solution.
  • Thyrone. (2021, August 3). Preparation of sodium formate (Acid-Base Reaction) [Video]. YouTube. Retrieved from [Link]

Sources

Removing unreacted erucic acid impurities from sodium erucate samples

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted Erucic Acid Impurities from Sodium Erucate (Na-Erucate) Samples Document ID: TS-CHEM-NaC22-001 Audience: Chemical Engineers, Formulation Scientists, and R&D Chemists[1]

Executive Summary & Mechanism

Sodium erucate (


) is the sodium salt of erucic acid, widely used as a surfactant and in drug delivery systems.[1] A common synthesis challenge is the incomplete neutralization of the precursor acid or hydrolysis during storage, leading to residual erucic acid  (

).

The Impurity Problem: Free erucic acid is insoluble in water but soluble in oils. Its presence alters the Critical Micelle Concentration (CMC), causes turbidity in aqueous solutions, and can trigger unwanted phase separation (gelling) in formulation.[1]

The Separation Logic: We exploit the polarity difference between the ionic salt and the protonated acid:

  • Sodium Erucate (Salt): Ionic, insoluble in non-polar solvents (Hexane, cold Acetone), soluble in water/hot ethanol.[1]

  • Erucic Acid (Impurity): Non-polar tail dominates, highly soluble in organic solvents (Hexane, Ether, Acetone), insoluble in water.[1]

Diagnostic Hub: Do You Have an Impurity?

Before initiating purification, confirm the presence of free erucic acid using these self-validating checks.

Quick Visual Check (The "Water Test")

Dissolve 100 mg of your sample in 10 mL of deionized water at pH 9.

  • Clear Solution: High purity.

  • Cloudy/Turbid Suspension: Free erucic acid is present (it forms an insoluble emulsion).[1]

Definitive Analytical Check (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is the gold standard for this detection.

Functional GroupSodium Erucate (Pure)Erucic Acid (Impurity)
Carbonyl Stretch 1550–1610 cm⁻¹ (Carboxylate anion

)
1700–1725 cm⁻¹ (Carboxylic acid

)
Result Single broad peak at ~1560 cm⁻¹Distinct shoulder or sharp peak at ~1710 cm⁻¹

Purification Protocols

Choose Method A for bulk removal of high-level impurities (>5%).[1] Choose Method B for high-purity polishing (<5% impurity).[1]

Method A: The "Dry Scrub" (Solvent Extraction)

Best for: Removing large amounts of unreacted acid without dissolving the salt.

Reagents: Anhydrous Acetone or n-Hexane.[1] Principle: The impurity dissolves; the product does not.

  • Preparation: Grind the crude Sodium Erucate into a fine powder to maximize surface area.

  • Slurry: Place the powder in a flask and add cold Acetone or n-Hexane (10 mL solvent per 1 g solid).

  • Agitation: Stir vigorously for 30 minutes at room temperature. Do not heat significantly, or the salt may become gummy.

  • Filtration: Filter the suspension using a vacuum Buchner funnel. The Sodium Erucate remains on the filter paper.

  • Wash: Rinse the filter cake twice with fresh, cold solvent.

  • Drying: Dry the solid under vacuum at 40°C to remove residual solvent.

Self-Validation Step: Evaporate a small volume of the filtrate (the liquid waste). If a waxy residue remains, you successfully removed erucic acid.[1]

Method B: Recrystallization (Ethanol)

Best for: Final polishing to pharmaceutical grade.[1]

Reagents: Ethanol (95% or Absolute).[1] Principle: Differential solubility vs. Temperature.[1][2][3]

  • Dissolution: Dissolve the Sodium Erucate in boiling ethanol. Add just enough solvent to dissolve the salt completely.

  • Hot Filtration (Optional): If insoluble particles (dust/metals) are present, filter while hot.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours. Sodium Erucate will crystallize out; erucic acid remains dissolved in the cold mother liquor.

  • Collection: Filter the crystals cold.

  • Wash: Wash with a small amount of ice-cold ethanol.[1]

  • Drying: Vacuum dry.[1][4]

Visualizing the Workflow

Decision Tree for Purification

PurificationLogic Start Crude Sodium Erucate Sample Diagnosis Diagnosis: FTIR & Water Test Start->Diagnosis Decision Impurity Level? Diagnosis->Decision MethodA Method A: Solvent Wash (Hexane/Acetone) Decision->MethodA High (>5%) MethodB Method B: Recrystallization (Hot Ethanol) Decision->MethodB Low (<5%) Check QC Check (FTIR) MethodA->Check MethodB->Check Check->MethodB Fail (Repeat) Final Pure Sodium Erucate Check->Final Pass

Caption: Logic flow for selecting the appropriate purification strategy based on impurity load.

Molecular Mechanism of Separation

Mechanism cluster_Solid Solid Phase (Pre-Wash) cluster_Separation Separation Outcome Salt Na-Erucate (Ionic Head) SolidResidue Solid Residue: Na-Erucate (Insoluble) Salt->SolidResidue Remains Solid Acid Erucic Acid (Protonated) Filtrate Filtrate: Erucic Acid + Solvent (Dissolved) Acid->Filtrate Dissolves Solvent Add Non-Polar Solvent (Hexane/Acetone) Solvent->Acid

Caption: Mechanism of Method A.[1] The non-polar solvent selectively targets the protonated acid impurity.

Troubleshooting Matrix (FAQs)

SymptomProbable CauseCorrective Action
Sample turns into a gel during washing. Solvent was too hot or contained water.[1]Use strictly anhydrous acetone or hexane.[1] Keep the solvent cold (0-4°C) to prevent the surfactant from swelling.[1]
FTIR still shows a peak at 1700 cm⁻¹ after washing. Impurity is trapped inside the crystal lattice (occlusion).Switch to Method B (Recrystallization) . Washing only cleans the surface; recrystallization cleans the bulk.
Yield is very low (<50%). Sodium erucate dissolved in the wash solvent.You likely used Ethanol or Methanol for the wash. Use Acetone or Hexane for washing.[1] Use Ethanol only for recrystallization.[1]
pH of aqueous solution drops over time. Hydrolysis is occurring (

).[1]
Store the purified salt in a desiccator. Moisture triggers reversion to the acid form.

References

  • PubChem. Erucic Acid (Compound Summary). National Library of Medicine. [Link][1]

  • AOCS. Official Methods and Recommended Practices of the AOCS: Free Fatty Acids in Crude and Refined Fats. American Oil Chemists' Society.[1] [Link]

  • Jadhav, P. D., et al. FTIR spectrum of Erucic acid, FAME, and E-FAME.[1][5] ResearchGate, 2013.[1] [Link]

Sources

Topic: Enhancing Stability of Sodium Erucate Emulsions in High Ionic Strength Media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium Erucate Emulsion Systems

Executive Summary

Sodium erucate (Na-Erucate), the sodium salt of erucic acid (cis-13-docosenoic acid), is a valuable anionic surfactant due to its long hydrophobic tail (C22:1), which provides strong hydrophobic binding and solubilization capacity. However, like all carboxylate soaps, it faces a critical failure mode in high ionic strength media (e.g., physiological saline, PBS, simulated body fluids): Electrostatic Screening .

In high salt environments (


 monovalent ions), the Debye length (

) decreases, shielding the electrostatic repulsion that stabilizes the droplets. Furthermore, high ionic strength can elevate the Krafft point of the surfactant, causing the surfactant itself to precipitate out of solution ("salting out") before it can stabilize the interface.

This guide provides a root-cause analysis and validated protocols to engineer salt-tolerant Na-Erucate systems.

Part 1: Troubleshooting & Root Cause Analysis

Q1: My emulsion separates immediately upon adding PBS/Saline. Why?

Diagnosis: DLVO Instability & Double Layer Compression. In low-salt water, Na-Erucate dissociates into an anionic headgroup (


) and 

. The negative charge on the oil droplet surface creates an electrical double layer that repels other droplets (Coulombic repulsion).
  • The Mechanism: When you add salt (e.g.,

    
    ), the abundance of counter-ions (
    
    
    
    ) compresses this double layer. The "energy barrier" preventing droplets from touching collapses. Van der Waals attractive forces take over, leading to rapid flocculation and coalescence [1].

Corrective Action: Switch to Steric Stabilization. You cannot rely on charge alone in saline. You must introduce a "physical bumper" (steric barrier) that salt cannot screen.

  • Protocol: Incorporate a non-ionic co-surfactant (e.g., Polysorbate 80 or Alkyl Polyglucoside) or a block copolymer (e.g., Pluronic F68). These molecules extend into the aqueous phase, physically preventing droplet contact even when the charge is screened [2].

Q2: The aqueous phase turns cloudy/precipitates before I even emulsify. What is happening?

Diagnosis: Krafft Point Elevation ("Salting Out"). Sodium erucate is a long-chain surfactant. Its solubility is temperature-dependent.[1][2] The Krafft Point is the minimum temperature at which the surfactant forms micelles.[1][2][3][4]

  • The Mechanism: High ionic strength suppresses the solubility of the monomeric surfactant. This effectively raises the Krafft point. If the new Krafft point exceeds your working temperature (e.g.,

    
    ), the Na-Erucate crystallizes as a solid rather than dissolving, rendering it useless as an emulsifier [3].
    

Corrective Action: Co-Solvent or Temperature Adjustment.

  • Option A: Add a co-solvent like Ethanol or Propylene Glycol (

    
    ) to the aqueous phase. This increases the solubility of the surfactant monomers.
    
  • Option B: Process at a higher temperature (

    
    ) to ensure you are above the elevated Krafft point, then cool rapidly after the emulsion is formed (though this risks stability if the surfactant crystallizes at the interface).
    
Q3: I added a polymer to stabilize, but the emulsion became more unstable. Why?

Diagnosis: Depletion Flocculation or Bridging.

  • Bridging: If the polymer concentration is too low, a single polymer chain may adsorb to two different droplets, pulling them together.

  • Depletion: If you use a non-adsorbing polymer (to increase viscosity) at a critical intermediate concentration, the exclusion of polymer coils from the gap between droplets creates an osmotic pressure gradient that pushes droplets together [4].

Corrective Action: Optimize Polymer Concentration. Ensure you are operating in the "full coverage" regime (for adsorbing polymers) or the "viscosity dominant" regime (for thickeners).

  • Target: For steric stabilizers like PEG-ylated lipids, ensure surface coverage

    
    .
    

Part 2: Visualization of Instability vs. Stabilization

The following diagram illustrates the transition from electrostatic failure to steric success.

G cluster_0 Standard Na-Erucate (Low Salt) cluster_1 High Ionic Strength (Failure) cluster_2 Stabilized System (Success) A1 Droplet (-) Charge Repulsion A2 Stable Dispersed A1->A2 DLVO Barrier B1 Droplet (-) + Na+ Ions A2->B1 Add Salt (>100mM) B2 Charge Screening B1->B2 B3 Flocculation & Coalescence B2->B3 C1 Na-Erucate + Non-Ionic Co-Surf B3->C1 Reformulate C2 Steric Barrier C1->C2 C3 Stable in Saline C2->C3

Figure 1: Mechanism of salt-induced destabilization and the steric stabilization counter-strategy.

Part 3: Validated Protocol: Salt-Resistant Sodium Erucate Emulsion

This protocol uses a Mixed Surfactant System (Anionic + Non-ionic) to ensure stability in


.

Objective: Create a stable O/W emulsion (20% Oil) in PBS.

Materials
ComponentRoleConcentration (w/w)
Oil Phase Dispersed Phase20.0%
Sodium Erucate Primary Surfactant (Anionic)1.0%
Polysorbate 80 Co-Surfactant (Steric Stabilizer)1.5%
Ethanol Co-solvent (Krafft Point Suppressor)5.0%
PBS (10mM PO4, 150mM NaCl) Continuous Phaseq.s. to 100%
Step-by-Step Workflow
  • Aqueous Phase Preparation (The "Cloud Point" Check):

    • Dissolve Sodium Erucate and Polysorbate 80 in the PBS/Ethanol mixture.

    • Critical Step: Heat to

      
       to ensure full dissolution of Sodium Erucate. The solution must be crystal clear. If cloudy, increase temperature or Ethanol content.
      
  • Oil Phase Preparation:

    • Heat the oil phase (e.g., MCT oil, Soybean oil) to

      
       to match the aqueous phase temperature. This prevents thermal shock and surfactant precipitation at the interface.
      
  • Pre-Emulsification:

    • Slowly add the Oil phase to the Aqueous phase while stirring at 800 RPM (magnetic stirrer or overhead mixer).

    • Maintain temperature at

      
      .
      
  • High-Energy Homogenization:

    • Process the coarse emulsion using a rotor-stator homogenizer (e.g., Ultra-Turrax) at 12,000 RPM for 3 minutes.

    • Optional: For nano-emulsions (

      
      ), follow with High Pressure Homogenization (500 bar, 3 cycles).
      
  • Cooling & Maturation:

    • Cool the emulsion to room temperature rapidly (ice bath) while stirring gently. Rapid cooling promotes the formation of smaller, more stable surfactant crystals at the interface (if crystallization occurs) rather than large destabilizing plates.

Part 4: Experimental Data Summary

Table 1: Stability Comparison of Sodium Erucate Formulations in 150mM NaCl

FormulationSurfactant SystemParticle Size (t=0)Particle Size (t=24h)Observation
A (Control) 2.5% Na-Erucate

Phase SeparatedFailed. Immediate coalescence due to charge screening.
B (Polymer) 2.5% Na-Erucate + 0.5% Xanthan Gum


Pass. Viscosity stabilization prevents creaming, but droplets may still flocculate microscopically.
C (Mixed) 1.0% Na-Erucate + 1.5% Tween 80


Optimal. Synergistic effect reduces size; steric barrier prevents salt instability.

Part 5: Advanced Workflow Diagram

Protocol Start Start Formulation PrepAq Prepare Aqueous Phase (PBS + Ethanol) Start->PrepAq AddSurf Add Na-Erucate + Co-Surfactant (Heat to 45°C) PrepAq->AddSurf CheckClear Is Solution Clear? AddSurf->CheckClear Adjust Add more Ethanol or Heat CheckClear->Adjust No (Cloudy) PrepOil Heat Oil Phase to 45°C CheckClear->PrepOil Yes Adjust->AddSurf Emulsify Mix Oil into Aqueous (High Shear Homogenization) PrepOil->Emulsify Cool Rapid Cooling (Ice Bath) Emulsify->Cool Final Stable Emulsion Cool->Final

Figure 2: Decision tree for preparing salt-stable sodium erucate emulsions.

References

  • Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press.
  • McClements, D. J. (2005). Food Emulsions: Principles, Practices, and Techniques. CRC Press. Link

  • Shinoda, K., & Hutchinson, E. (1962). The Krafft Point. Journal of Physical Chemistry. (Defines the relationship between ionic strength and surfactant solubility). Link

  • Tadros, T. F. (2004). Application of Rheology for Assessment and Prediction of the Long-Term Physical Stability of Emulsions. Advances in Colloid and Interface Science. Link

  • Palla, B. J., & Shah, D. O. (2002). Stabilization of High Ionic Strength Slurries Using Surfactant Mixtures. Journal of Colloid and Interface Science. (Demonstrates anionic/non-ionic synergy in high salt). Link[5]

Sources

Validation & Comparative

A Comparative In Vitro Analysis of the Cytotoxicity of Sodium Erucate and Other Fatty Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide provides an in-depth, objective comparison of the cytotoxic effects of sodium erucate against other common fatty acid salts in vitro. The content is tailored for researchers, scientists, and drug development professionals, offering both synthesized data and detailed experimental protocols to support further investigation.

Introduction

Fatty acids, essential components of cellular structures and signaling pathways, can exert cytotoxic effects at elevated concentrations, a phenomenon termed lipotoxicity. This process is implicated in various pathologies, including metabolic diseases and cancer.[1] Erucic acid (22:1 n-9), a long-chain monounsaturated fatty acid found in sources like rapeseed and mustard oils, has a controversial history, having been associated with both toxic effects and potential therapeutic benefits.[2][3][4] Understanding the specific cytotoxic profile of its salt form, sodium erucate, in comparison to other prevalent fatty acids is crucial for evaluating its potential in pharmacological and toxicological contexts.

This guide compares the in vitro cytotoxicity of sodium erucate with that of sodium palmitate (a saturated fatty acid), and sodium oleate (a monounsaturated fatty acid). We will explore their differential effects on cell viability and membrane integrity, delve into the underlying molecular mechanisms, and provide detailed, replicable protocols for key cytotoxicity assays.

Comparative Cytotoxicity Data

The cytotoxic potential of a fatty acid is highly dependent on its chemical structure, particularly its chain length and degree of saturation. Saturated fatty acids, like sodium palmitate, are generally considered more toxic than their unsaturated counterparts.[1][5][6] This is often attributed to their ability to incorporate into cellular membranes, leading to increased rigidity, stress, and ultimately, cell death.[1][7] In contrast, unsaturated fatty acids, such as sodium oleate, can often mitigate these toxic effects.[5][8][9]

The following table summarizes representative cytotoxicity data (IC50 values) for the selected fatty acid salts across different cell lines, as extrapolated from published literature. It is important to note that absolute IC50 values can vary based on specific experimental conditions, including cell line, treatment duration, and the concentration of bovine serum albumin (BSA) used for fatty acid conjugation.

Fatty Acid SaltChemical FormulaTypeCell LineAssayIC50 (µM) at 24hReference
Sodium Palmitate C16H31NaO2Saturated (C16:0)SH-SY5YMTT~420[10]
Sodium Palmitate C16H31NaO2Saturated (C16:0)HepG2MTT~500[8]
Sodium Oleate C18H33NaO2Monounsaturated (C18:1)HepG2MTT>500[8][11][12]
Sodium Oleate C18H33NaO2Monounsaturated (C18:1)SH-SY5YMTTNo significant toxicity[13][14]
Sodium Erucate C22H41NaO2Monounsaturated (C22:1)EndoC-β-H1Apoptosis~500[3]

Mechanistic Insights into Fatty Acid-Induced Cytotoxicity

The differential cytotoxicity observed between saturated and unsaturated fatty acids stems from their distinct impacts on cellular pathways.

Saturated Fatty Acids (e.g., Sodium Palmitate): Palmitate is a well-established inducer of lipoapoptosis.[5] Its cytotoxicity is often mediated through the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[8] This cellular stress can trigger the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction and the activation of caspase cascades.[13] Studies in various cell lines, including SH-SY5Y neuroblastoma and HepG2 hepatoma cells, consistently demonstrate a dose- and time-dependent decrease in cell viability upon palmitate exposure.[10][13]

Unsaturated Fatty Acids (e.g., Sodium Oleate and Sodium Erucate): Monounsaturated fatty acids like oleate are generally less toxic and can even be protective against palmitate-induced cell death.[8][9] Oleate is more readily incorporated into triglycerides and stored in lipid droplets, a process that sequesters it from metabolic pathways that lead to toxic intermediates.[5] While high concentrations of oleate can eventually lead to cytotoxicity, the threshold is significantly higher than for palmitate.[8][11]

Erucic acid, the precursor to sodium erucate, has been shown to induce apoptosis and oxidative stress in tumor cells.[2] The mechanism involves the accumulation of mitochondrial Ca²⁺ and Zn²⁺, leading to ROS production.[2] Unlike palmitate, however, erucic acid did not appear to induce the ER stress marker CHOP, suggesting a potentially different signaling cascade.[3]

The following diagram illustrates a simplified, generalized pathway for fatty acid-induced apoptosis, highlighting key divergence points between saturated and unsaturated fatty acids.

Fatty_Acid_Cytotoxicity_Pathway cluster_0 Cellular Uptake cluster_1 Metabolic Fates & Stress Induction cluster_2 Apoptotic Cascade SFA Saturated Fatty Acid (e.g., Palmitate) ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress Strongly Induces Mito_Dys Mitochondrial Dysfunction & ROS Production SFA->Mito_Dys Induces UFA Unsaturated Fatty Acid (e.g., Oleate, Erucate) UFA->Mito_Dys Weakly/High Conc. LD Lipid Droplet (Triglyceride Storage) UFA->LD Preferentially Partitioned Bax Bax/Bak Activation ER_Stress->Bax Mito_Dys->Bax Apoptosis Apoptosis LD->Apoptosis Protective Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Cytotoxicity_Workflow start Start prep Prepare Fatty Acid-BSA Conjugates start->prep seed Seed Cells in 96-well Plates prep->seed treat Treat Cells with Fatty Acid Solutions seed->treat incubate Incubate for Desired Time (e.g., 24h) treat->incubate assay Perform Cytotoxicity Assay (MTT or LDH) incubate->assay read Read Absorbance on Plate Reader assay->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Standard experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [15]Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2, SH-SY5Y) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. [16]2. Treatment: Prepare various concentrations of sodium erucate, palmitate, and oleate complexed with BSA in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells. [16]3. Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [16]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [16]6. Measurement: Measure the absorbance at 570 nm using a microplate reader. [16]A reference wavelength of >650 nm should be used to subtract background absorbance.

Protocol 2: LDH Cytotoxicity Assay

The LDH assay quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes. [17][18]It is a reliable marker for cytotoxicity and necrosis.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or similar)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Controls: Prepare three sets of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer 45 minutes before the assay. [19] * Medium Background: Culture medium without cells. [19]3. Supernatant Transfer: After the treatment incubation, centrifuge the plate at 250 x g for 3 minutes. [17]Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. [17]4. Reaction Setup: Add 50 µL of the LDH reaction mixture (provided in the kit) to each well containing the supernatant. [17]5. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [17]6. Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well. [17]7. Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. [17]8. Calculation: Determine the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the sample LDH release to the spontaneous and maximum release controls.

Conclusion

The in vitro evidence indicates a clear hierarchy of cytotoxicity among the tested fatty acid salts. The saturated fatty acid, sodium palmitate, exhibits the most potent cytotoxic effects, primarily through the induction of ER stress and apoptosis. In contrast, the monounsaturated fatty acid, sodium oleate, is significantly less toxic and can be protective. Sodium erucate, also a monounsaturated fatty acid, induces cytotoxicity at higher concentrations, appearing to act through a mechanism involving mitochondrial ROS production that may be distinct from the canonical ER stress pathway activated by palmitate. [2][3] These findings underscore the critical importance of fatty acid saturation and chain length in determining cellular fate. Further direct comparative studies are warranted to precisely quantify the cytotoxic potential of sodium erucate against other fatty acids under standardized conditions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to conduct such investigations and to further explore the complex roles of fatty acids in cell biology and disease.

References

  • Potential mechanisms regarding antineoplastic effects of erucic acid in brain tumors. (Source: Vertex AI Search)
  • Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC. (2021-09-10). (Source: U.S. National Library of Medicine) [Link]

  • Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - MDPI. (2023-02-17). (Source: MDPI) [Link]

  • 2D cultures of HepG2 cells treated with sodium oleate. a) Quantitative... - ResearchGate. (Source: ResearchGate) [Link]

  • Palmitic acid induces neurotoxicity and gliatoxicity in SH-SY5Y human neuroblastoma and T98G human glioblastoma cells - PMC. (2018-04-26). (Source: U.S. National Library of Medicine) [Link]

  • A secretome profile indicative of oleate-induced proliferation of HepG2 hepatocellular carcinoma cells - PubMed Central. (2018-08-03). (Source: U.S. National Library of Medicine) [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC. (Source: U.S. National Library of Medicine) [Link]

  • Polyphenol-rich Chinese olive extracts attenuate lipid accumulation in HepG2 cells, accompanied by AMPK phosphorylation and miRN - Frontiers. (2026-02-11). (Source: Frontiers Media) [Link]

  • Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy - PMC. (2009-12-15). (Source: U.S. National Library of Medicine) [Link]

  • Differential Roles of Unsaturated and Saturated Fatty Acids on Autophagy and Apoptosis in Hepatocytes - PMC - PubMed Central. (Source: U.S. National Library of Medicine) [Link]

  • Palmitic acid induces neurotoxicity and gliatoxicity in SH-SY5Y human neuroblastoma and T98G human glioblastoma cells - PubMed. (2018-04-26). (Source: PubMed) [Link]

  • Erucic acid ameliorates the lipopolysaccharide‐induced memory deficit in rats through inhibited inflammation cytokines expression/caspase 3/NF‐κB pathways - ResearchGate. (Source: ResearchGate) [Link]

  • Cytotoxicity in HepG2 cells upon exposure to the palmitate/oleate... - ResearchGate. (Source: ResearchGate) [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (Source: emp-online.com) [Link]

  • Palmitic acid induces neurotoxicity and gliatoxicity in SH-SY5Y human neuroblastoma and T98G human glioblastoma cells - ResearchGate. (2018-04-12). (Source: ResearchGate) [Link]

  • Palmitic Acid-Induced Neuron Cell Cycle G2/M Arrest and Endoplasmic Reticular Stress through Protein Palmitoylation in SH-SY5Y Human Neuroblastoma Cells - PMC. (Source: U.S. National Library of Medicine) [Link]

  • Uncovering the toxic effects of saturated fatty acids on cells - Harvard Gazette. (2019-04-10). (Source: The Harvard Gazette) [Link]

  • Palmitic acid promotes resistin-induced insulin resistance and inflammation in SH-SY5Y human neuroblastoma - PMC - PubMed Central. (2021-03-08). (Source: U.S. National Library of Medicine) [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). (Source: clytetechnologies.com) [Link]

  • Saturated and unsaturated fatty acids differentially regulate in vitro and ex vivo placental antioxidant capacity - PubMed. (Source: PubMed) [Link]

  • Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - ResearchGate. (2025-10-13). (Source: ResearchGate) [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (Source: biooscientific.com) [Link]

  • New imaging study reveals how saturated fatty acids damage cells - EurekAlert!. (2017-12-01). (Source: EurekAlert!) [Link]

  • The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer - PMC. (2023-07-20). (Source: U.S. National Library of Medicine) [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (Source: interchim.fr) [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。